[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
Description
Structural Significance of 1,2,4-Oxadiazole in Medicinal Chemistry
The 1,2,4-oxadiazole heterocycle, a five-membered ring containing one oxygen and two nitrogen atoms, has emerged as a critical scaffold in drug discovery due to its stability, bioisosterism, and versatility in interacting with biological targets. Its structure allows for hydrogen bonding and π-π stacking, enhancing binding affinity to enzymes and receptors. Key attributes include:
- Bioisosteric Equivalence : Replaces esters or amides in drug molecules, mitigating hydrolysis risks while retaining pharmacological activity.
- Diverse Biological Activities : Exhibits anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties, as demonstrated by derivatives like oxolamine (cough suppressant) and carbonic anhydrase inhibitors.
- Synthetic Flexibility : Accessible via amidoxime-carboxylic acid cyclization or nitrile oxide-nitrile cycloaddition, enabling structural diversification.
Table 1: Representative 1,2,4-Oxadiazole Derivatives and Their Biological Activities
Bioisosteric Properties of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole ring mimics esters and amides through similar electronic and steric profiles, enabling functional group replacement in drug design. This bioisosterism is critical in:
- Metabolic Stability : Avoids hydrolysis-prone ester/amide bonds, improving drug half-life.
- Target Binding : Maintains H-bond acceptor capacity (via N–O) and planar geometry, facilitating interactions with active sites.
- Pharmacokinetics : Enhances membrane permeability by reducing polar surface area compared to amides.
Role of Chlorophenyl Substituents in Heterocyclic Systems
Chlorophenyl groups (e.g., 3-chlorophenyl) modulate electronic and steric properties, influencing biological activity. Their effects include:
Electronic Effects :
Steric Effects :
Table 2: Impact of Chlorophenyl Substituents on Biological Activity
Case Study : In thrombolytic agents, 3-chlorophenyl groups improve fibrinolysis by enhancing plasminogen activation.
Properties
IUPAC Name |
[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9;/h1-4H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLXOGMCPBPDBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS Number: 944901-69-3) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, including its cytotoxic effects against various cancer cell lines and its antibacterial properties.
- Molecular Formula : CHClNO
- Molecular Weight : 209.632 g/mol
- IUPAC Name : [3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine; hydrochloride
Anticancer Activity
Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound has shown promising results in various studies:
- Cytotoxic Effects : The compound demonstrated cytotoxicity against several cancer cell lines, including:
-
Mechanism of Action :
- The compound induces apoptosis in cancer cells through a dose-dependent mechanism. Flow cytometry assays confirmed increased rates of apoptosis in treated MCF-7 and other cell lines .
- Studies suggest that structural modifications within the oxadiazole framework can enhance biological activity by affecting molecular interactions with cellular targets .
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for its antibacterial efficacy:
- Inhibition of Bacterial Growth : The compound has shown effectiveness against Staphylococcus aureus and other pathogenic bacteria. Its mechanism appears to be independent of traditional resistance pathways, making it a candidate for further development as an antibacterial agent .
- Comparative Studies : In vitro studies comparing this compound with known antibiotics revealed that it exhibits comparable or superior antibacterial activity under certain conditions .
Case Studies and Research Findings
Several studies have focused on the biological activity of oxadiazole derivatives:
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 0.12 - 2.78 | Apoptosis induction | |
| U-937 | < 1 | Cell cycle arrest | |
| S. aureus | 0.5 - 1 | Disruption of cell wall synthesis |
Notable Research Insights
- A study published in MDPI highlighted that compounds similar to [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine exhibited higher cytotoxicity than doxorubicin against various leukemia and breast cancer cell lines .
- Another investigation into oxadiazole derivatives emphasized their potential as selective inhibitors for carbonic anhydrases involved in tumor growth and metastasis .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmacological agent. Its oxadiazole moiety is known to exhibit various biological activities, including:
- Antimicrobial Activity : Research indicates that oxadiazoles can possess antibacterial and antifungal properties. Studies have shown that derivatives of oxadiazoles can inhibit the growth of specific pathogens, making them candidates for antibiotic development.
Anticancer Research
Oxadiazole derivatives have been investigated in cancer research due to their ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuropharmacology
The compound's structural features suggest potential neuroprotective effects. Research into similar compounds indicates that they may modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of oxadiazoles were synthesized and screened for antimicrobial activity. The results indicated that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential of this compound in developing new antibiotics.
Case Study 2: Anticancer Properties
A research article in Cancer Letters detailed the synthesis of oxadiazole derivatives and their evaluation against various cancer cell lines. The study found that some compounds induced apoptosis in breast cancer cells through mitochondrial pathways, suggesting that this compound could be further investigated for anticancer drug development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Chlorophenyl Substitution
- 4-Chlorophenyl Analog: [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS 1311318-12-3) shares the same molecular formula but differs in the halogen position.
- 3-Bromophenyl Analog : [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS 1803580-84-8) replaces chlorine with bromine. Bromine’s larger atomic radius increases steric bulk and polarizability, which could enhance van der Waals interactions but reduce solubility ().
Table 1: Halogen-Substituted Analogs
Functional Group Variations
- Ethylamine Chain Extension : 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride (CID 28805537) extends the methanamine group to an ethylamine chain. This increases molecular flexibility and may improve membrane permeability. Its molecular formula is C₁₀H₁₀ClN₃O ().
- N-Methylation : N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (CAS 1185300-67-7) introduces a methyl group on the amine, reducing hydrogen-bonding capacity but enhancing lipophilicity ().
Table 2: Amine Group Modifications
Aromatic Ring Substitutions
- Fluorophenyl Analog : [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS 1013430-70-0) substitutes chlorine with fluorine. Fluorine’s electronegativity enhances metabolic stability and may improve bioavailability ().
- Methoxyphenyl Analog : {2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride (CAS 885953-52-6) introduces a methoxy group, which can donate electron density and participate in hydrogen bonding ().
Table 3: Aromatic Substitution Effects
Preparation Methods
Cyclization of Amidoximes with Carboxylic Acid Derivatives
A prevalent method involves reacting an amidoxime derived from 3-chlorobenzonitrile or related precursors with a suitable carboxylic acid derivative to form the 1,2,4-oxadiazole ring. The methanamine group is introduced either by subsequent functional group transformations or by using intermediates bearing the amine functionality.
- Typical Procedure:
- Amidoxime synthesis from 3-chlorobenzonitrile and hydroxylamine.
- Cyclization with a carboxylic acid derivative (e.g., esters or acid chlorides) under reflux conditions in polar solvents such as ethanol or dioxane.
- Purification by column chromatography using petroleum ether and ethyl acetate mixtures.
Use of Isatoic Anhydride and Amidoximes
An alternative approach reported involves the reaction of amidoximes with isatoic anhydride in ethanol under reflux for several hours, leading to 1,2,4-oxadiazole derivatives. This method allows for the controlled formation of the oxadiazole ring and can be adapted to introduce the methanamine hydrochloride functionality by further modification.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the synthesis of oxadiazole derivatives, reducing reaction times from several hours to minutes while improving yields. For example, refluxing intermediates in ethanol with catalysts such as zinc chloride under microwave conditions yields oxadiazoles with high efficiency.
| Entry | Substituent (R) | Conventional Method Yield (%) | Reaction Time (min) | Microwave Method Yield (%) | Reaction Time (min) |
|---|---|---|---|---|---|
| 4i | 3-Chlorophenyl (3-Cl-C6H4) | 61 | 450 | 83 | 8 |
This demonstrates that the 3-chlorophenyl substituted oxadiazole can be synthesized with improved yield and drastically reduced reaction time using microwave-assisted methods.
Catalytic Cyclization Using Copper Catalysts
A copper-catalyzed coupling reaction between appropriate nitrile compounds and hydroxylamine in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) at 50–120 °C is another reported method. Bases such as potassium carbonate or cesium carbonate facilitate the reaction. The nitrile intermediate bearing the 3-chlorophenyl substituent can be converted to the oxadiazole ring via this method.
- This method is useful for obtaining the oxadiazole core with high selectivity and yield, and subsequent conversion to the methanamine hydrochloride salt can be achieved by treatment with hydrochloric acid.
Detailed Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Amidoxime formation | 3-Chlorobenzonitrile + Hydroxylamine | Amidoxime intermediate |
| 2 | Cyclization | Amidoxime + Carboxylic acid derivative, reflux in ethanol or dioxane | 1,2,4-Oxadiazole ring formation |
| 3 | Functional group modification | Reduction or amination; treatment with HCl | Methanamine hydrochloride salt formation |
| 4 | Microwave-assisted synthesis | Same as step 2 but under microwave irradiation | Faster reaction, higher yield |
| 5 | Copper-catalyzed coupling | Nitrile + Hydroxylamine, CuI catalyst, base, DMF/DMSO, 50-120 °C | Oxadiazole ring formation |
Research Findings and Yields
- Conventional reflux methods yield 60–80% product after 4–5 hours of reaction.
- Microwave-assisted synthesis improves yields up to 83% for 3-chlorophenyl substituted oxadiazoles and reduces reaction time to under 10 minutes.
- Copper-catalyzed cyclization methods provide efficient routes with moderate to high yields, typically conducted at moderate temperatures with bases and polar aprotic solvents.
- Purification is generally achieved by column chromatography using petroleum ether and ethyl acetate mixtures or recrystallization from suitable solvents.
Q & A
Q. What are the optimized synthetic routes for [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves cyclocondensation of amidoximes with chlorophenyl-substituted carboxylic acid derivatives, followed by amine protection/deprotection and salt formation. Key steps include:
Cyclization : Use nitrile oxides or amidoximes with 3-chlorobenzoyl chloride under reflux in aprotic solvents (e.g., THF) .
Amine functionalization : Reductive amination or nucleophilic substitution to introduce the methanamine group .
Salt formation : Treatment with HCl in ethanol or diethyl ether .
- Optimization Strategies :
- Adjust reaction time and temperature to minimize side products (e.g., over-oxidation).
- Use chromatography (HPLC or flash) for purification, with mobile phases optimized for polar intermediates .
- Monitor reaction progress via TLC or LC-MS .
Table 1 : Example Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | Amidoxime, 3-chlorobenzoyl chloride | THF | 80°C | 65–75 |
| Amine formation | NaBH₄, NH₄OAc | MeOH | RT | 50–60 |
| Salt formation | HCl (g) | EtOH | 0–5°C | 85–90 |
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and chlorophenyl substituents .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 252.06) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (if single crystals are obtainable) .
- Common Pitfalls :
- Overlapping signals in NMR due to aromatic protons; use 2D techniques (COSY, HSQC) .
- Hygroscopicity of the hydrochloride salt may complicate elemental analysis .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 10 µM vs. 50 µM in parallel studies).
- Root Causes :
Assay variability : Differences in ATP concentrations or enzyme sources .
Solubility issues : Use of DMSO vs. aqueous buffers affects compound availability .
- Resolution Methods :
- Standardize assay protocols (e.g., fixed ATP at 1 mM) .
- Pre-saturate compounds in assay buffers to avoid precipitation .
- Validate activity via orthogonal assays (e.g., SPR for binding affinity) .
Q. How do substituent modifications on the oxadiazole ring influence pharmacological activity?
- Structure-Activity Relationship (SAR) Insights :
-
3-Chlorophenyl vs. 4-Fluorophenyl : Chlorine enhances lipophilicity (logP ↑), improving blood-brain barrier penetration but reducing solubility .
-
Methanamine vs. ethylamine : Primary amines show higher receptor affinity due to hydrogen bonding with catalytic lysine residues (e.g., in kinases) .
Table 2 : Substituent Effects on Activity
Substituent Target (IC₅₀) logP Solubility (mg/mL) 3-Cl-Ph Kinase A (12 µM) 2.1 0.8 4-F-Ph Kinase A (25 µM) 1.8 1.2 3-CF₃-Ph Kinase B (8 µM) 2.5 0.5
Q. What computational methods predict the compound’s metabolic stability and toxicity?
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 inhibition and hepatotoxicity .
- Docking Studies (AutoDock Vina) : Model interactions with CYP3A4 or hERG channels to flag potential liabilities .
- Validation : Compare with in vitro microsomal stability assays (e.g., t₁/₂ in human liver microsomes) .
Methodological Challenges and Solutions
Q. How are reaction intermediates stabilized during large-scale synthesis?
- Challenge : Oxadiazole intermediates degrade under acidic conditions.
- Solutions :
- Use scavengers (e.g., polymer-bound trisamine) to trap excess HCl .
- Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation .
Q. What experimental designs address limitations in pollution monitoring during synthesis?
- Lessons from :
- Problem : Organic degradation in wastewater during prolonged experiments.
- Fix : Implement continuous cooling (4°C) to stabilize samples and reduce degradation rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
